(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid; hydrochloride is a bicyclic compound that belongs to the class of azabicyclic carboxylic acids. It is characterized by its unique bicyclic structure, which incorporates a nitrogen atom within the ring system. The compound is recognized for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals.
Methods: The synthesis of (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multi-step organic reactions that may include cyclization processes, functional group modifications, and resolution techniques to achieve the desired stereochemistry.
Technical Details:
The molecular formula for (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is , with a molecular weight of approximately 141.17 g/mol .
The structure features a bicyclic arrangement with a carboxylic acid functional group at one position and an amine incorporated into the ring system.
The compound can participate in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles:
These reactions are crucial for modifying the compound for specific applications in drug development.
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific uses:
The structural evolution of β-lactam antibiotics represents a continuous scientific endeavor to overcome bacterial resistance mechanisms. Bicyclic β-lactam cores, particularly azabicyclic systems, emerged as critical pharmacophores following the discovery of traditional penicillins and cephalosporins. The 3-azabicyclo[3.2.0]heptane scaffold represents a conformationally constrained bicyclic structure that imposes stereoelectronic constraints on the β-lactam ring, enhancing its stability against enzymatic degradation. This structural motif gained prominence following the clinical introduction of carbapenems (e.g., imipenem, meropenem) and penems, which demonstrated expanded spectra against Gram-negative pathogens compared to earlier monocyclic β-lactams [2]. The strategic incorporation of heterocyclic systems into antibiotic design, particularly five-membered rings, has been instrumental in optimizing antimicrobial activity and overcoming resistance. As evidenced in FDA-approved antibiotics, heterocycles like 1,3-thiazole, tetrazole, and pyrrolidine rings significantly influence drug-target interactions, membrane penetration, and resistance profiles [3].
The chronological development of β-lactam scaffolds reveals a progressive increase in structural complexity to evade β-lactamase-mediated resistance. Early cephalosporins incorporated monocyclic heterocycles at the C3 position to enhance potency and pharmacokinetics. For instance, cefotaxime (approved 1980) contains a 1,3-thiazole ring, while cefoperazone (1981) features a tetrazole moiety, both conferring improved stability against certain β-lactamases [3]. The discovery of the diazabicyclooctane (DBO) core in β-lactamase inhibitors like avibactam and relebactam marked a paradigm shift, demonstrating that bicyclic structures themselves could function as potent β-lactamase inhibitors rather than merely antibiotic components. These developments established the 3-azabicyclo[3.2.0]heptane-2-carboxylic acid system as a synthetically challenging but pharmacologically valuable target for addressing multidrug-resistant pathogens [2].
Table 1: Commercially Available Stereoisomers and Derivatives of 3-Azabicyclo[3.2.0]heptane Carboxylic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Vendor Information | Status |
---|---|---|---|---|---|
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid | - | C₇H₁₁NO₂ | 141.17 | CymitQuimica (Biosynth) | Discontinued |
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride | 2287246-58-4 | C₇H₁₂ClNO₂ | 177.63 | ChemSrc | Available |
(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid | 1175003-01-6 | C₇H₁₁NO₂ | 141.17 | BLD Pharm | Out of stock |
Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | 2230802-83-0 | C₇H₁₂ClNO₂ | 177.63 | BLD Pharm | Out of stock |
The (1S,2R,5R)-stereoisomer of 3-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits distinctive molecular features that potentiate its function as a β-lactamase inhibitory pharmacophore. The bicyclic framework constrains the spatial orientation of the carboxylic acid functionality relative to the nitrogen atom, mimicking the stereoelectronic configuration of the β-lactam carbonyl in transition states during enzymatic hydrolysis. This molecular mimicry enables potent inhibition of serine β-lactamases (SBLs) across Ambler classes A, C, and D. The precise stereochemistry at positions 1, 2, and 5 determines the compound's ability to fit within the active site gorge of β-lactamases, with the (1S,2R,5R)-configuration proving particularly complementary to the catalytic machinery [1] [6] [8].
The mechanism of inhibition involves covalent yet reversible acylation of the catalytic serine residue. Unlike classical β-lactam antibiotics that undergo irreversible ring opening and permanent deactivation, the (1S,2R,5R)-3-azabicyclo[3.2.0]heptane core facilitates a unique recyclization process that allows inhibitor regeneration. This transient acylation effectively inactivates the β-lactamase enzyme, protecting co-administered β-lactam antibiotics from degradation. The hydrochloride salt form (CAS# 2287246-58-4) enhances the compound's crystallinity, solubility, and stability—critical physicochemical properties for formulation development. With the molecular formula C₇H₁₂ClNO₂ and molecular weight 177.63 g/mol, this salt form maintains the essential stereochemistry while improving handling characteristics [6] [8].
Table 2: Synthetic Approaches to Azabicyclo[3.2.0]heptane Carboxylic Acid Derivatives
Synthetic Route | Key Starting Materials | Critical Stereocontrol Steps | Yield Range | Application Potential |
---|---|---|---|---|
Intramolecular Cyclization | Appropriately substituted pyrrolidines | Diastereoselective ring closure via carbocation intermediates | 25-40% | Exploration of structural diversity |
Diastereoselective Hydrogenation | Unsaturated bicyclic precursors | Catalytic hydrogenation over Pd/C with chiral modifiers | 45-65% | Gram-positive spectrum expansion |
Enzymatic Resolution | Racemic carboxylic acid precursors | Lipase-mediated ester hydrolysis kinetic resolution | 30-35% | Production of enantiopure pharmacophores |
Multistep Synthesis from Penicillin G | Penicillin G potassium salt | Photochemical decarboxylation and ring contraction | 15-22% | Synthesis of complex stereodefined derivatives |
Against metallo-β-lactamases (MBLs; Ambler class B), which utilize zinc ions rather than serine residues for catalysis, bicyclic carboxylic acid derivatives demonstrate distinct inhibitory challenges. While not direct zinc chelators themselves, these scaffolds serve as critical components in hybrid inhibitor designs when coupled with zinc-chelating moieties (e.g., thiols, carboxylates, or triazoles). The rigid [3.2.0] bicyclic system positions these chelating groups for optimal interaction with the binuclear zinc center in the MBL active site. Recent patent literature emphasizes this strategy, wherein the azabicycloheptane core functions as a "scaffold linker" that connects the zinc-chelating pharmacophore to auxiliary groups that enhance cell penetration and enzyme affinity [5]. This design paradigm mirrors the success of diazabicyclooctane (DBO) inhibitors like avibactam but offers potential advantages in molecular compactness and metabolic stability.
The molecular architecture of this compound positions it as a versatile precursor for advanced β-lactamase inhibitors. Synthetic modifications typically target the nitrogen atom (N3) through acylation or sulfonylation reactions, introducing side chains that modulate inhibitory spectrum, pharmacokinetics, and potency. The carboxylic acid functionality enables salt formation (e.g., sodium, potassium) for improved aqueous solubility or prodrug approaches (e.g., esterification) to enhance oral bioavailability. Current research explores hybrid molecules where this core is covalently linked to novel heterocycles, particularly five-membered rings (1,2,3-triazoles, 1,3,4-thiadiazoles, tetrazoles) known to enhance antibacterial activity and overcome permeability barriers in Gram-negative bacteria [3] [5]. These structural adaptations aim to extend inhibitory coverage to emerging carbapenemases (e.g., NDM-1, KPC-2, OXA-48-like enzymes) that threaten the clinical efficacy of last-resort carbapenem antibiotics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: